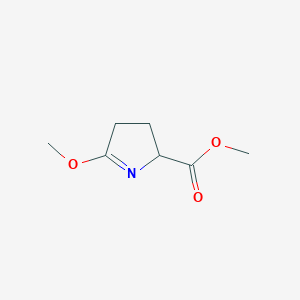![molecular formula C9H15NO2 B3236624 Ethyl 5-aminospiro[2.3]hexane-1-carboxylate CAS No. 1373028-53-5](/img/structure/B3236624.png)
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate
描述
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate typically involves the transformation of 3-(methylene)cyclobutane carboxylic acid using a modified Curtius reaction. In this process, the carboxyl group is converted into an amino group protected by a Boc fragment. The diazoacetic ester and the obtained tert-butyl ester N-(3-methylenecyclobutyl) carbamic acid are then reacted in the presence of 1-10 mole% of tetraacetate to form N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl] carbamic acid tert-butyl ester .
Industrial Production Methods
化学反应分析
Types of Reactions
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Some compounds similar to Ethyl 5-aminospiro[2.3]hexane-1-carboxylate include:
5-Aminospiro[2.3]hexane-1-carboxylic acid: A closely related compound with similar structural features.
This compound derivatives: Various derivatives with different substituents on the spirocyclic ring.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
ethyl 5-aminospiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(7)3-6(10)4-9/h6-7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMSBUBJVIMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester](/img/structure/B3236572.png)



![(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3236601.png)

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B3236615.png)
![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)

![[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3236638.png)
